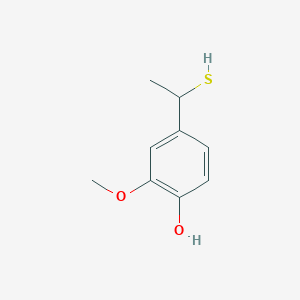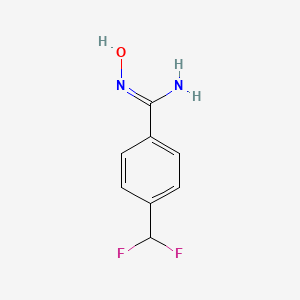
2-Methoxy-4-(1-sulfanylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-sulfanylethyl)phenol: is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.25538 g/mol It is a phenolic compound characterized by the presence of a methoxy group and a sulfanylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-sulfanylethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-hydroxyacetophenone, the compound can be synthesized through a series of steps including bromination, methoxide-bromide exchange, and reduction . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like hydrogenation catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The methoxy and sulfanylethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-Methoxy-4-(1-sulfanylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-sulfanylethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and sulfanylethyl groups may modulate its activity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(1-propenyl)phenol: Similar structure but with a propenyl group instead of a sulfanylethyl group.
4-(2-Methoxyethyl)phenol: Contains a methoxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methoxy-4-(1-sulfanylethyl)phenol is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methoxy-4-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12O2S/c1-6(12)7-3-4-8(10)9(5-7)11-2/h3-6,10,12H,1-2H3 |
InChI Key |
ZRWUXVREKSDURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15271724.png)
![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)

![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)

![2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B15271746.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)


